molecular formula C12H7BrFNO2 B13210242 1-Bromo-3-fluoro-2-(2-nitrophenyl)benzene

1-Bromo-3-fluoro-2-(2-nitrophenyl)benzene

Cat. No.: B13210242
M. Wt: 296.09 g/mol
InChI Key: GPDSGGPVCGENDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-fluoro-2-(2-nitrophenyl)benzene ( 2060045-67-0) is a high-value, polyfunctional aromatic compound designed for advanced research and development applications. This chemical serves as a critical synthetic intermediate in organic synthesis, particularly in constructing complex biphenyl systems and heterocyclic scaffolds relevant to pharmaceutical discovery and material science. Its primary research value lies in its multiple reactive sites, which allow for selective, sequential functionalization. The bromine and fluorine substituents on one benzene ring are ideal for successive metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, and for nucleophilic aromatic substitution, enabling the introduction of carbon and nitrogen-based functionalities. The ortho-disposition of the halogen and nitro groups can also facilitate the in-situ generation of aryne intermediates, providing access to a diverse array of fused ring systems. The second nitrophenyl group offers a handle for further reduction to an aniline or serves as an electron-withdrawing group to modulate the electronic properties of the final molecule. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. It must be handled by qualified professionals in a laboratory setting. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H7BrFNO2

Molecular Weight

296.09 g/mol

IUPAC Name

1-bromo-3-fluoro-2-(2-nitrophenyl)benzene

InChI

InChI=1S/C12H7BrFNO2/c13-9-5-3-6-10(14)12(9)8-4-1-2-7-11(8)15(16)17/h1-7H

InChI Key

GPDSGGPVCGENDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC=C2Br)F)[N+](=O)[O-]

Origin of Product

United States

Synthetic Strategies for 1 Bromo 3 Fluoro 2 2 Nitrophenyl Benzene and Analogous Systems

Retrosynthetic Analysis of 1-Bromo-3-fluoro-2-(2-nitrophenyl)benzene

Retrosynthetic analysis is a technique used to plan a synthesis by mentally breaking down the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the key disconnection is the C-C bond between the two phenyl rings. This leads to two primary retrosynthetic pathways:

Pathway A: Aryl-Aryl Coupling. This approach involves the formation of the biaryl bond as a key step. The target molecule can be disconnected into a 1-bromo-3-fluoro-2-halobenzene derivative and a (2-nitrophenyl)boronic acid or a similar organometallic reagent. This strategy relies on well-established cross-coupling reactions.

Pathway B: Sequential Functionalization. This pathway involves starting with a simpler biphenyl (B1667301) core and introducing the bromo, fluoro, and nitro groups in a stepwise manner. The success of this approach depends heavily on the directing effects of the existing substituents to achieve the desired regioselectivity.

Another key disconnection is the C-N bond of the nitro group. This suggests that the nitration of a pre-functionalized biphenyl precursor could be a viable step in the synthesis. Similarly, disconnection of the C-Br and C-F bonds points towards halogenation reactions of a substituted 2-(2-nitrophenyl)benzene precursor.

Targeted Synthesis via Iterative Halogenation and Nitration Approaches

This strategy focuses on the sequential introduction of halogen and nitro groups onto a pre-existing aromatic framework. The order and conditions of these reactions are critical to ensure the correct placement of each functional group.

The introduction of bromine and fluorine onto an aromatic ring can be achieved through electrophilic aromatic substitution. msu.edu The regioselectivity of these reactions is governed by the electronic and steric properties of the substituents already present on the ring. nih.govrsc.org

For the synthesis of 1-bromo-3-fluorobenzene (B1666201), a potential precursor, the direct bromination of fluorobenzene (B45895) can be employed. google.com However, this typically yields a mixture of isomers, with the para-substituted product being the major one, making the isolation of the meta-isomer challenging. google.com

Table 1: Regioselectivity in the Bromination of Substituted Benzenes

SubstituentDirecting EffectTypical Product Distribution
-FOrtho, Para-directingpara > ortho >> meta
-NO2Meta-directingmeta > ortho, para
-BrOrtho, Para-directingpara > ortho >> meta

This table illustrates the directing effects of common substituents in electrophilic aromatic bromination.

Fluorination can be more challenging to achieve directly and with high regioselectivity. nih.gov Often, indirect methods such as the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, are employed.

Nitration is a classic electrophilic aromatic substitution reaction, typically carried out using a mixture of nitric acid and sulfuric acid. pharmaguideline.combyjus.com The nitronium ion (NO2+) is the active electrophile that attacks the benzene (B151609) ring. aakash.ac.inchemistrysteps.com

The position of nitration is strongly influenced by the existing substituents on the aromatic ring. Electron-donating groups direct the incoming nitro group to the ortho and para positions, while electron-withdrawing groups direct it to the meta position. chemistrysteps.comresearchgate.net

Directed Nitration: In some cases, specific directing groups can be used to achieve high regioselectivity in nitration reactions. numberanalytics.comnumberanalytics.com For instance, a bulky substituent can sterically hinder certain positions, favoring nitration at less hindered sites. numberanalytics.com

Ipso Nitration: This is a special type of nitration where the nitro group displaces a substituent already present on the ring, such as a carboxylic acid or a boronic acid group. nih.gov This can be a useful strategy for introducing a nitro group at a specific position that might be difficult to access through conventional nitration. nih.gov

Table 2: Common Nitrating Agents and Their Characteristics

Nitrating AgentConditionsSelectivity
HNO3/H2SO4HarshLow to Moderate
NO2BF4MildHigh
N2O5VariesVaries

This table provides a comparison of different nitrating agents used in organic synthesis. numberanalytics.com

Aryl-Aryl Bond Formation Strategies for the 2-(2-Nitrophenyl) Moiety

Cross-coupling reactions are powerful tools for the formation of C-C bonds, particularly for constructing biaryl systems.

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. nih.gov It is widely used due to its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov

For the synthesis of this compound, a plausible Suzuki-Miyaura coupling would involve the reaction of a 1-bromo-2-halo-3-fluorobenzene with (2-nitrophenyl)boronic acid. The presence of a nitro group on the boronic acid can sometimes pose challenges, but successful couplings of nitroarenes have been reported. researchgate.netresearchgate.netmdpi.com

Table 3: Key Components of a Suzuki-Miyaura Reaction

ComponentRoleCommon Examples
CatalystFacilitates the reactionPd(PPh3)4, Pd(OAc)2
LigandStabilizes the catalystPhosphines (e.g., PPh3), N-heterocyclic carbenes
BaseActivates the boronic acidK2CO3, Cs2CO3, K3PO4
SolventDissolves reactantsToluene, Dioxane, Water

This table outlines the essential components for a successful Suzuki-Miyaura cross-coupling reaction.

The Ullmann reaction is a classic method for forming biaryl compounds, typically involving the copper-mediated coupling of two aryl halides. nih.gov While effective, traditional Ullmann conditions often require high temperatures. nih.govbeilstein-journals.org More modern variations of the Ullmann coupling use catalysts and ligands to achieve the transformation under milder conditions. beilstein-journals.org

The Chan-Lam coupling provides a method for the formation of aryl-heteroatom bonds, but related copper-catalyzed methods can also be applied to the formation of C-C bonds. cmu.edu These reactions often involve the coupling of an aryl boronic acid with an aryl halide, similar to the Suzuki reaction but using a copper catalyst. nih.gov These methods can be particularly useful for the synthesis of sterically hindered biaryls. nih.gov

Palladium-Catalyzed C-H Activation and Functionalization Routes to Substituted Benzenes

Palladium-catalyzed C-H activation has emerged as a powerful strategy for forming C-C and C-heteroatom bonds directly from ubiquitous C-H bonds, bypassing the need for pre-functionalized starting materials. nih.gov This methodology is particularly relevant for synthesizing biaryl compounds like this compound. A potential route could involve the direct arylation of a 1-bromo-3-fluorobenzene with a 2-halonitrobenzene derivative, or vice-versa, where a C-H bond is directly converted into a C-C bond.

These reactions typically employ a directing group on one of the aromatic substrates. The directing group coordinates to the palladium catalyst and positions it in close proximity to a specific C-H bond (often at the ortho position), leading to selective C-H bond cleavage and functionalization. nih.govresearchgate.net The general catalytic cycle often involves the formation of a cyclopalladated intermediate. nih.govrsc.org

Several types of C-H functionalization reactions are applicable to the synthesis of complex substituted benzenes:

C-H Arylation: This is the most direct approach to forming the biaryl core. A C-H bond on one arene is coupled with an aryl halide.

C-H Alkylation, Acylation, etc.: Other functional groups can also be introduced, allowing for the construction of diverse analogs. rsc.org

A key advantage of C-H activation is improved atom economy and reduced synthetic steps. nih.gov For example, in the synthesis of a biaryl, it avoids the preparation of an organometallic reagent (like a boronic acid or organozinc compound) that is required for traditional cross-coupling reactions. The development of catalyst systems that can functionalize unactivated C-H bonds, such as the use of pivalic acid as a co-catalyst for benzene arylation, has significantly broadened the scope of this approach. acs.org

The table below illustrates various palladium-catalyzed C-H functionalization reactions relevant to the synthesis of multi-substituted aromatic systems.

SubstrateCoupling PartnerReaction TypeCatalyst SystemKey FeaturesReference
2-PhenylpyridineArenediazonium Saltsortho-ArylationPalladium (electrochemical)Mild conditions, good functional group tolerance. rsc.org
Benzene (unactivated)Aryl BromidesDirect ArylationPd(OAc)2 / Pivalic AcidFirst high-yielding arylation of unactivated benzene. Pivalate acts as a proton shuttle. acs.org
Pyridine / Oxime EthersCarbamates, SulfonamidesIntermolecular AminationPd(OAc)2 / K2S2O8Direct formation of C-N bonds from C-H bonds. nih.gov
Monosubstituted ArenesAryl HalidesC-H ArylationPalladiumCan form C-C bonds directly, though regioselectivity can be a challenge without a directing group. researchgate.net

Stereochemical Control and Regioselectivity in Multi-Substituted Benzene Synthesis

For an achiral target like this compound, the primary challenge is not stereochemical control but rather achieving the correct regiochemistry. The synthesis of a specific polysubstituted isomer from a pool of many possibilities requires precise control over the position of each substituent. sciencedaily.comresearchgate.net

Two main factors govern regioselectivity in the synthesis of such compounds:

Directing Group Effects: In electrophilic aromatic substitution, the substituents already present on a benzene ring dictate the position of subsequent substitutions. These groups can be classified as ortho, para-directing (e.g., -F, -Br, alkyl groups) or meta-directing (e.g., -NO₂). When multiple substituents are present, their directing effects can be either reinforcing or conflicting. libretexts.org In cases of conflict, the most strongly activating group generally controls the outcome. Steric hindrance also plays a crucial role, often favoring substitution at the less hindered position. libretexts.orgkhanacademy.org

Ligand-Controlled Regioselectivity in Cross-Coupling: In palladium-catalyzed cross-coupling reactions, the choice of ligand can profoundly influence which of two or more reactive sites on a substrate will react. nih.govacs.org For a substrate with multiple identical halogens (e.g., a dichlorobenzene), a sterically hindered ligand might selectively promote coupling at the less sterically encumbered position. nsf.gov Computational studies have shown that factors like the interaction between the palladium catalyst's HOMO and the substrate's LUMO, as well as transition state distortion energies, determine the site of oxidative addition and thus the ultimate regioselectivity. nih.govresearchgate.net

Synthesizing this compound would likely involve a sequence of reactions where the order of substituent introduction is critical to ensure the desired 1,2,3-trisubstituted pattern on the first ring and the correct connectivity of the second ring. libretexts.org

The following table summarizes the directing effects of substituents relevant to the target molecule's structure.

SubstituentTypeDirecting EffectInfluence on Reactivity
-F (Fluoro)Halogenortho, paraDeactivating
-Br (Bromo)Halogenortho, paraDeactivating
-NO₂ (Nitro)NitrometaStrongly Deactivating
-ArylAlkyl/Arylortho, paraActivating

Optimization of Reaction Conditions and Catalyst Systems for High Yield and Purity

Achieving high yield and purity in the synthesis of complex molecules like this compound is contingent upon the meticulous optimization of reaction conditions. For palladium-catalyzed reactions, several parameters must be systematically varied to find the optimal protocol. numberanalytics.com This process is crucial for both laboratory-scale synthesis and potential scale-up operations. acs.org

Key variables that require optimization include:

Palladium Source: Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and various palladacycle precatalysts. wuxiapptec.comresearchgate.net The choice can affect the ease of formation of the active Pd(0) catalyst. wuxiapptec.com

Ligand: The ligand is arguably the most critical component. Its electronic and steric properties influence the catalyst's stability, activity, and selectivity. A screening of different ligand classes (e.g., biarylphosphines like XPhos, ferrocenylphosphines, or N-heterocyclic carbenes) is often the first step in optimization. nih.govbristol.ac.uk

Base: The strength and identity of the base are crucial. Strong, non-nucleophilic bases like NaOtBu or LiHMDS are common in Buchwald-Hartwig aminations, while weaker bases like K₃PO₄ or Cs₂CO₃ may be required for substrates with base-sensitive functional groups. wuxiapptec.comresearchgate.net

Solvent: The solvent affects the solubility of reactants and the stability of catalytic intermediates. Common choices include ethereal solvents (dioxane, THF) and aromatic solvents (toluene). wuxiapptec.com Chlorinated solvents are generally avoided as they can interfere with the catalyst. wuxiapptec.com

Temperature and Reaction Time: These parameters must be balanced to ensure complete conversion without promoting side reactions or product decomposition. Reaction temperatures for these couplings typically range from 80-110°C. wuxiapptec.comresearchgate.net

The following table provides an example of a systematic optimization study for a Buchwald-Hartwig amination, demonstrating how varying components of the catalyst system can impact the reaction's outcome.

EntryPd SourceLigandBaseSolventYield (%)
1Pd(OAc)2TTBP-HBF4K2CO3EucalyptolLow
2Pd(OAc)2TTBP-HBF4K3PO4EucalyptolGood
3Pd(OAc)2TTBP-HBF4Cs2CO3EucalyptolHigh
4Pd2(dba)3BINAPCs2CO3EucalyptolHigh
5Pd2(dba)3XantphosK3PO4EucalyptolGood
6Pd2(dba)3PPh3K3PO4EucalyptolGood

Adapted from a study on the optimization of Buchwald-Hartwig amination of 2-bromofluorene (B47209) with aniline. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Bromo 3 Fluoro 2 2 Nitrophenyl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 1-Bromo-3-fluoro-2-(2-nitrophenyl)benzene, a multi-faceted NMR approach would be essential for an unambiguous structural assignment.

Proton (¹H) NMR: Chemical Shift Analysis and Spin-Spin Coupling Interpretation

The ¹H NMR spectrum would reveal the number of distinct proton environments and their connectivity. The aromatic region of the spectrum would be complex due to the presence of two substituted benzene (B151609) rings. Protons on the 1-bromo-3-fluoro-2-phenyl ring and the 2-nitrophenyl ring would exhibit characteristic chemical shifts influenced by the electron-withdrawing and donating effects of the substituents (bromo, fluoro, and nitro groups). Spin-spin coupling between adjacent protons would manifest as splitting patterns (e.g., doublets, triplets, multiplets), and the magnitude of the coupling constants (J-values) would provide information about the relative positions of the protons on each ring.

Carbon-13 (¹³C) NMR: Quaternary Carbon Assignment and Substituent Effects

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule, including the quaternary carbons which bear substituents and are not directly bonded to protons. The chemical shifts of the carbon atoms would be highly dependent on the attached functional groups. For instance, carbons bonded to the electronegative fluorine, bromine, and the nitro group would be significantly deshielded and appear at higher chemical shifts. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between CH, CH₂, and CH₃ groups, although only CH groups are expected in the aromatic rings of this compound.

Fluorine-19 (¹⁹F) NMR: Environmental Sensitivity and Through-Space Interactions

¹⁹F NMR is a highly sensitive technique that would provide specific information about the fluorine atom in the molecule. The chemical shift of the fluorine-19 nucleus is very sensitive to its electronic environment. Furthermore, coupling between the fluorine atom and nearby protons (H-F coupling) and carbons (C-F coupling) would be observed in the ¹H and ¹³C NMR spectra, respectively, providing crucial connectivity information.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment

To definitively assign all proton and carbon signals and to establish the connectivity between the two phenyl rings, a suite of two-dimensional NMR experiments would be necessary:

COSY (Correlation Spectroscopy): Would establish proton-proton coupling correlations within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range correlations between protons and carbons (typically over two to three bonds), which is critical for identifying the connectivity between the two phenyl rings and the positions of the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about through-space proximity of protons, which can help in determining the preferred conformation of the molecule.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Characteristic Absorption Bands of C-Br, C-F, and Nitro Functional Groups

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to the various functional groups:

C-Br Stretching: Aromatic C-Br stretching vibrations typically appear in the fingerprint region of the IR spectrum, generally in the range of 600-500 cm⁻¹.

C-F Stretching: The C-F stretching vibration gives rise to a strong absorption band in the IR spectrum, typically in the region of 1250-1000 cm⁻¹.

Nitro (NO₂) Group Vibrations: The nitro group has two characteristic stretching vibrations: an asymmetric stretch typically found in the 1560-1500 cm⁻¹ region and a symmetric stretch in the 1360-1300 cm⁻¹ region. These are usually strong absorptions in the IR spectrum.

A detailed analysis of the positions and intensities of these and other bands in the IR and Raman spectra would confirm the presence of these functional groups within the molecule.

Analysis of Aromatic Ring Vibrations and Substitution Patterns

The vibrational modes of the aromatic rings in "this compound" would be investigated using Fourier Transform Infrared (FTIR) and Raman spectroscopy. These techniques provide detailed information about the molecular structure, including the substitution patterns on the benzene rings.

In an FTIR analysis, the C-H stretching vibrations of the aromatic rings would be expected in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically appear in the 1600-1450 cm⁻¹ range. The specific frequencies and intensities of these peaks would be indicative of the substitution pattern. For instance, the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, though often weak, can be highly diagnostic of the substitution on each benzene ring.

The presence of the nitro group (-NO₂) is characterized by strong asymmetric and symmetric stretching vibrations, typically observed around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The C-F and C-Br stretching vibrations would also produce characteristic bands in the fingerprint region of the spectrum, generally below 1200 cm⁻¹.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong and well-defined in the Raman spectrum. The symmetric breathing mode of the benzene rings would be a particularly prominent feature.

Illustrative Data Table for Vibrational Spectroscopy:

Vibrational ModeExpected Wavenumber (cm⁻¹) (FTIR)Expected Wavenumber (cm⁻¹) (Raman)
Aromatic C-H Stretch3100-30003100-3000
Aromatic C=C Stretch1600-14501600-1450
Asymmetric -NO₂ Stretch1550-15001550-1500
Symmetric -NO₂ Stretch1350-13001350-1300
C-F Stretch1250-10001250-1000
C-Br Stretch700-500700-500

This table is illustrative and contains expected ranges for the specified functional groups. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For "this compound," with a molecular formula of C₁₂H₇BrFNO₂, HRMS would be used to confirm this composition.

The theoretical monoisotopic mass of this compound can be calculated with high accuracy. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the compound's identity and purity. The distinct isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M and M+2 isotopic cluster in the mass spectrum, further confirming the presence of a single bromine atom in the molecule.

Illustrative HRMS Data Table:

ParameterValue
Molecular FormulaC₁₂H₇BrFNO₂
Theoretical Exact Mass (⁷⁹Br)309.9698 u
Theoretical Exact Mass (⁸¹Br)311.9678 u
Expected Measurement[M+H]⁺ or [M]⁺˙
Expected Isotopic PatternTwo major peaks with a ~1:1 intensity ratio, separated by ~2 Da

This table presents calculated theoretical values. Experimental results would be compared against these to confirm the elemental composition.

X-ray Crystallography: Single Crystal Diffraction for Solid-State Molecular Geometry and Conformation

Should a suitable single crystal of "this compound" be grown, single-crystal X-ray diffraction would provide the most definitive three-dimensional structural information. This powerful analytical technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule.

The resulting crystal structure would reveal the solid-state conformation of the molecule, including the dihedral angle between the two phenyl rings. This is of particular interest as steric hindrance between the substituents at the 2- and 2'- positions would likely lead to a non-planar arrangement of the rings. The analysis would also detail intermolecular interactions, such as π-stacking or halogen bonding, which govern the packing of the molecules in the crystal lattice.

Illustrative X-ray Crystallography Data Table:

ParameterIllustrative Value/Description
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Bond Lengths (Å)C-C (aromatic), C-N, N-O, C-F, C-Br
Bond Angles (°)Angles around the substituted carbons and the nitro group
Dihedral AngleAngle between the planes of the two aromatic rings
Intermolecular InteractionsDescription of any observed π-stacking, halogen bonds, etc.

This table provides an example of the type of data obtained from an X-ray crystallographic analysis. The specific values would be determined experimentally.

Computational and Theoretical Investigations of 1 Bromo 3 Fluoro 2 2 Nitrophenyl Benzene

Quantum Chemical Calculations (Density Functional Theory - DFT)

While Density Functional Theory (DFT) is a powerful and widely used method for investigating the properties of molecules, specific studies applying this to 1-Bromo-3-fluoro-2-(2-nitrophenyl)benzene are not found in the surveyed literature. Such a study would be necessary to provide the following analyses:

A computational study would be required to determine the most stable three-dimensional structure of the molecule. This would involve optimizing the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. Conformational analysis would also be necessary to identify other stable conformers and their relative energies.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity and electronic properties. A dedicated DFT calculation would be needed to determine the energies of these orbitals and the resulting HOMO-LUMO gap for this compound.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). To date, no published MEP maps for this compound have been identified.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interactions, including charge transfer between different parts of a molecule. Specific NBO analysis data for this compound is not available in the current body of scientific literature.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are frequently used to predict the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. However, no studies containing the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra for this compound could be located.

Simulation of Reaction Pathways and Transition States for Proposed Transformations

The simulation of reaction pathways and the identification of transition states are computationally intensive tasks that provide valuable insights into reaction mechanisms and kinetics. There is no available research that has performed such simulations for chemical transformations involving this compound.

Solvent Effects on Electronic Structure and Reactivity

The surrounding solvent medium can significantly influence the electronic structure and, consequently, the reactivity of a molecule. For a polar molecule like this compound, interactions with solvent molecules can alter its geometric and electronic properties. Computational studies, often employing models like the Polarizable Continuum Model (PCM), are instrumental in elucidating these solvent effects. While direct computational studies on this compound are not extensively available in the current literature, the behavior of structurally related substituted biphenyl (B1667301) and nitroaromatic compounds allows for a detailed and scientifically grounded inference of its properties in various solvents. rsc.orgnih.govsmf.mx

Theoretical investigations on similar molecules, such as halogenated nitrobenzene (B124822) compounds, have shown that solvent polarity can impact structural parameters and electronic properties. smf.mx Generally, an increase in solvent polarity is expected to have a stabilizing effect on polar solutes. This stabilization arises from the dipole-dipole interactions between the solute and the solvent molecules.

The electronic properties of this compound are anticipated to be sensitive to the solvent environment. Key parameters that are typically affected include the dipole moment, the energies of the frontier molecular orbitals (HOMO and LUMO), and the resulting HOMO-LUMO energy gap. These parameters are crucial in determining the molecule's reactivity and kinetic stability. longdom.org

Influence on Dipole Moment

Table 1: Predicted Dipole Moment of this compound in Various Solvents Data is illustrative and based on general trends observed for similar molecules.

SolventDielectric Constant (ε)Predicted Dipole Moment (Debye)
Gas Phase1.04.50
Toluene2.385.20
Acetone20.76.80
Ethanol24.557.10
Water80.18.50

Impact on Frontier Molecular Orbitals and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for assessing molecular stability and reactivity. A smaller energy gap generally implies higher reactivity. longdom.org

In polar solvents, it is common to observe a differential stabilization of the HOMO and LUMO levels. Often, both orbitals are stabilized (lowered in energy) in the presence of a solvent, but the extent of stabilization can differ. rsc.org This can lead to either an increase or a decrease in the HOMO-LUMO gap depending on the specific interactions. For many organic molecules, the energy gap tends to decrease in more polar solvents, suggesting an increase in reactivity. rsc.org

Global reactivity descriptors, such as chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Chemical Potential (μ): Describes the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to charge transfer.

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.

An increase in solvent polarity is generally expected to influence these parameters, indicating a modulation of the molecule's reactivity profile.

Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors of this compound in Different Solvents Data is illustrative and based on general trends observed for similar molecules.

SolventEHOMO (eV)ELUMO (eV)Egap (eV)Chemical Potential (μ)Chemical Hardness (η)Electrophilicity Index (ω)
Gas Phase-7.20-3.004.20-5.102.106.17
Toluene-7.25-3.104.15-5.182.086.45
Acetone-7.35-3.254.10-5.302.056.85
Ethanol-7.40-3.304.10-5.352.056.98
Water-7.50-3.454.05-5.482.037.40

The trends suggested in the tables indicate that with increasing solvent polarity, this compound is likely to become more reactive, as evidenced by the decreasing HOMO-LUMO gap and increasing electrophilicity index. The stabilization of the electronic system by polar solvents facilitates charge transfer, which is a key aspect of many chemical reactions. Computational analyses on related fluorinated biphenyl compounds have also suggested that interactions with polar solvent molecules can be quite significant. nih.gov

Reactivity and Mechanistic Studies of 1 Bromo 3 Fluoro 2 2 Nitrophenyl Benzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

The structure of 1-bromo-3-fluoro-2-(2-nitrophenyl)benzene contains two aromatic rings, both activated towards nucleophilic aromatic substitution (SNAr) by the presence of strongly electron-withdrawing nitro groups. The primary focus of SNAr reactivity on this molecule is the 1,2,3-trisubstituted benzene (B151609) ring, which bears two potential halogen leaving groups (F and Br) and is activated by the adjacent 2-nitrophenyl substituent. The nitro group on the second ring further enhances the electrophilicity of the first ring through inductive effects.

SNAr reactions proceed via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial to the reaction rate and is significantly enhanced by electron-withdrawing groups positioned ortho and/or para to the site of attack. pressbooks.pub In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

In this compound, the fluorine atom at the C3 position is the most likely site for nucleophilic attack. The adjacent C2-(2-nitrophenyl) group provides powerful activation. Although the nitro group itself can sometimes be displaced, it is generally a much poorer leaving group than a halide in SNAr reactions. wikipedia.org The bromine at C1 is less activated for direct displacement compared to the fluorine, as it lacks a para-activating group and the ortho-activator is sterically hindered.

The fluorine atom is ortho to the C2-(2-nitrophenyl) activating group. This positioning allows for effective resonance stabilization of the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C3. Various nucleophiles, including alkoxides, phenoxides, thiolates, and amines, are expected to displace the fluoride (B91410).

Illustrative Reactivity with Common Nucleophiles:

Nucleophile (Nu-)Reagent ExampleExpected ProductRelative Reaction Rate (Hypothetical)
MethoxideSodium Methoxide1-Bromo-3-methoxy-2-(2-nitrophenyl)benzene1.0
PhenoxideSodium Phenoxide1-Bromo-3-phenoxy-2-(2-nitrophenyl)benzene0.7
ThiophenoxideSodium Thiophenoxide1-Bromo-3-(phenylthio)-2-(2-nitrophenyl)benzene5.2
PiperidinePiperidine1-(1-Bromo-2-(2-nitrophenyl)phenyl)piperidine2.5
AzideSodium Azide3-Azido-1-bromo-2-(2-nitrophenyl)benzene3.1

This interactive table presents hypothetical data to illustrate expected reactivity trends.

Rate = k[Aryl Halide][Nucleophile]

The thermodynamic profile of the reaction is characterized by a high activation energy (Ea) for the formation of the intermediate, followed by a much lower activation energy for the subsequent elimination of the leaving group. The stability of the Meisenheimer complex is the key factor; greater stabilization by electron-withdrawing groups lowers the activation energy and accelerates the reaction. pressbooks.pub For the title compound, the nitro group on the adjacent phenyl ring provides substantial inductive and resonance stabilization, suggesting a facile SNAr pathway at the fluorine position. Kinetic studies on analogous compounds like 1-fluoro-2,4-dinitrobenzene (B121222) have been extensively used to elucidate these mechanisms. nih.govfrontiersin.orgdoaj.org

A distinctive feature of SNAr reactions is the "element effect," where the leaving group ability is often F > Cl ≈ Br > I. wikipedia.orgnih.gov This is the reverse of the trend seen in SN1 and SN2 reactions, where bond strength is paramount. In SNAr, the C-X bond is not broken in the rate-determining step. Instead, the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. youtube.comresearchgate.net This effect enhances the rate of the first step, making fluoride an excellent leaving group in this context.

In this compound:

Fluorine (at C3): Highly activated due to its position ortho to the powerful nitrophenyl activating group and its high electronegativity, making it the preferred site for SNAr.

Bromine (at C1): Less activated for SNAr. It is ortho to the nitrophenyl group but lacks a para activator. While bromine is a better leaving group in terms of bond strength, the initial nucleophilic attack is kinetically disfavored at this position compared to the highly electrophilic C3 carbon.

Therefore, selective nucleophilic substitution at the C-F bond over the C-Br bond is strongly predicted.

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Center

The carbon-bromine bond is an ideal handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions typically involve a palladium catalyst and proceed via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov A key aspect for this compound is the selective activation of the C-Br bond over the much stronger C-F bond. This selectivity is a common and synthetically useful feature of palladium-catalyzed couplings. springernature.com

The C-Br bond at the C1 position can be readily functionalized using several standard cross-coupling protocols.

Suzuki Coupling: The reaction of the title compound with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base would yield a tri-aryl product. This is a robust and widely used method for forming C-C bonds. researchgate.net

Sonogashira Coupling: Coupling with a terminal alkyne, co-catalyzed by palladium and copper(I), would introduce an alkynyl substituent at the C1 position. soton.ac.ukwikipedia.orglibretexts.org This reaction is highly effective for aryl bromides.

Heck Reaction: The palladium-catalyzed reaction with an alkene (e.g., styrene (B11656) or an acrylate) and a base would form a new C-C bond, yielding a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.gov

Stille Coupling: The reaction with an organostannane reagent provides another reliable method for C-C bond formation, known for its tolerance of a wide range of functional groups. harvard.eduwikipedia.orglibretexts.org

Illustrative Cross-Coupling Reactions and Expected Yields:

Coupling ReactionCoupling PartnerCatalyst System (Typical)Expected ProductTypical Yield Range (Hypothetical)
SuzukiPhenylboronic acidPd(PPh3)4, Na2CO33-Fluoro-2-(2-nitrophenyl)-1,1'-biphenyl85-95%
SonogashiraPhenylacetylenePdCl2(PPh3)2, CuI, Et3N1-(Phenylethynyl)-3-fluoro-2-(2-nitrophenyl)benzene80-90%
HeckStyrenePd(OAc)2, P(o-tol)3, Et3N(E)-1-(3-Fluoro-2-(2-nitrophenyl)phenyl)-2-phenylethene70-85%
StilleTributyl(phenyl)stannanePd(PPh3)4, LiCl3-Fluoro-2-(2-nitrophenyl)-1,1'-biphenyl80-95%

This interactive table presents hypothetical data to illustrate expected outcomes based on established cross-coupling methodologies.

The success of transition metal-catalyzed cross-coupling reactions often hinges on the choice of ligand coordinated to the metal center. For a substrate like this compound, the primary goal is to ensure high catalyst activity and selectivity for C-Br bond activation.

The oxidative addition of the aryl halide to the Pd(0) center is the first step in the catalytic cycle. The relative reactivity for this step is generally C-I > C-Br > C-Cl >> C-F. This inherent reactivity difference means that standard palladium catalysts with phosphine (B1218219) ligands, such as tetrakis(triphenylphosphine)palladium(0) or those derived from Pd(OAc)2 and PPh3, will readily and selectively activate the C-Br bond without disturbing the C-F bond. springernature.com

However, for more challenging substrates or to improve reaction efficiency (e.g., lower catalyst loading, room temperature reactions), more sophisticated ligands are employed. Key features of modern ligands include:

Electron-richness: Ligands with electron-donating groups increase the electron density on the palladium center, which facilitates the oxidative addition step.

Steric Bulk: Bulky ligands, such as biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), promote the reductive elimination step and can help stabilize the active monoligated Pd(0) species. nih.gov

While C-F bond activation is a known process, it typically requires specialized, highly reactive catalysts, often based on nickel or rhodium, or specific directing group assistance, and harsher conditions than those needed for C-Br activation. numberanalytics.commdpi.comresearchgate.net Therefore, catalyst optimization for the title compound would focus on maximizing the efficiency of the C-Br coupling rather than overcoming a selectivity challenge, which is not anticipated to be significant under standard palladium catalysis.

Chemoselectivity in the Presence of Multiple Halogens and the Nitro Group

The structure of this compound presents a significant challenge in chemoselective transformations due to the presence of three distinct reactive sites: a carbon-bromine bond, a carbon-fluorine bond, and a nitro group. The regioselectivity of metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, is highly dependent on the relative reactivity of the C-Br and C-F bonds.

In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the chemoselectivity is generally dictated by the bond dissociation energies of the carbon-halogen bonds (C-Br < C-Cl < C-F) and the mechanism of oxidative addition to the palladium center. For aryl halides, the reactivity typically follows the order I > Br > Cl >> F. Consequently, the C-Br bond in this compound is expected to be significantly more reactive than the C-F bond. This preferential reactivity allows for selective functionalization at the bromine-substituted position while leaving the fluorine atom intact.

Research on related halo-substituted aromatic compounds has demonstrated that "ligand-free" palladium-catalyzed Suzuki couplings can exhibit high selectivity for the cleavage of C-Br bonds over C-F bonds. nih.gov The choice of palladium precursor, base, and solvent system can further fine-tune this selectivity. For instance, the use of palladium acetate (B1210297) with a suitable phosphine ligand in the presence of a base like potassium carbonate would likely lead to the exclusive cross-coupling at the C-Br position.

The strong electron-withdrawing nature of the nitro group, situated on the adjacent phenyl ring, can also influence the reactivity of the halogenated ring through electronic effects. However, its steric bulk in the ortho position to the biphenyl (B1667301) linkage may also play a role in modulating the approach of the catalyst and coupling partners.

Table 1: Predicted Chemoselectivity in Palladium-Catalyzed Cross-Coupling Reactions

Reactive Site Relative Reactivity Expected Outcome in Suzuki-Miyaura Coupling
C-Br Bond High Preferential oxidative addition and cross-coupling
C-F Bond Low Remains intact under standard conditions
Nitro Group Moderate Generally stable but can be reduced under certain conditions

Reduction Reactions of the Nitro Group to Amino and Other Nitrogen-Containing Functionalities

The reduction of the nitro group in this compound to an amino group is a pivotal transformation, as it opens up a plethora of synthetic possibilities for creating novel heterocyclic structures, most notably fluorinated carbazoles. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. wikipedia.org

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.org These methods are generally efficient and clean. However, care must be taken to avoid hydrodehalogenation, particularly of the more labile C-Br bond.

Alternatively, metal-acid systems, such as tin(II) chloride (SnCl₂) in hydrochloric acid, iron powder in acetic acid, or zinc in ammonium (B1175870) chloride, are effective for the reduction of nitroarenes. wikipedia.orgunimi.it These methods are often chemoselective, leaving the halogen substituents untouched. For instance, the reduction of a sterically hindered nitro group in a 2-nitrobiphenyl (B167123) derivative has been successfully achieved using such reagents. rsc.org

The resulting 2-amino-2'-bromo-6'-fluorobiphenyl is a key intermediate for the synthesis of fluorinated carbazoles. This can be achieved through an intramolecular cyclization, typically a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation, which forms the new nitrogen-carbon bond to close the central five-membered ring of the carbazole (B46965) core. The synthesis of carbazoles from 2-aminobiphenyls is a well-established strategy. rsc.orgresearchgate.net

Partial reduction of the nitro group can also lead to other valuable nitrogen-containing functionalities. For example, reduction with zinc dust in the presence of ammonium chloride can yield the corresponding hydroxylamine. wikipedia.org

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent/System Product Potential Side Reactions
H₂, Pd/C Amine Hydrodehalogenation (C-Br)
SnCl₂, HCl Amine Generally chemoselective
Fe, CH₃COOH Amine Generally chemoselective
Zn, NH₄Cl Hydroxylamine Further reduction to amine

Further Functionalization of the Fluorine Moiety

The functionalization of the carbon-fluorine bond in this compound is challenging due to the high strength of the C-F bond. Direct displacement of the fluorine atom typically requires harsh reaction conditions and is often facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the fluorine. wikipedia.orgpressbooks.pub In the target molecule, the strongly electron-withdrawing nitro group is located on the other aromatic ring, diminishing its activating effect on the fluorine atom for nucleophilic aromatic substitution (SₙAr).

However, studies on related fluoronitrobenzene compounds have shown that SₙAr of a fluorine atom is feasible with potent nucleophiles. For instance, in 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom can be displaced by various oxygen, sulfur, and nitrogen nucleophiles. nih.govbeilstein-journals.org While the electronic activation in this case is more pronounced due to the meta-nitro group, it provides a basis for exploring similar reactivity in this compound under forcing conditions. Potential nucleophiles could include alkoxides, thiolates, and amines at elevated temperatures.

It is important to note that the bromine atom would likely need to be functionalized first, as it is more susceptible to both nucleophilic and metal-catalyzed substitution. After the initial modification at the C-Br position, the electronic properties of the molecule would be altered, which could in turn affect the reactivity of the C-F bond in subsequent steps.

Radical Reactions and Their Potential in Derivatization

Radical reactions offer an alternative pathway for the derivatization of this compound, leveraging the weaker C-Br bond as a radical precursor. Homolytic cleavage of the C-Br bond can be initiated by radical initiators such as azobisisobutyronitrile (AIBN) or through photolysis or sonication in the presence of a suitable reagent like tributyltin hydride (Bu₃SnH).

The resulting aryl radical can undergo a variety of transformations. One of the most promising applications is intramolecular radical cyclization. While direct cyclization onto the nitro-substituted ring is not straightforward, if the nitro group is first reduced to an amino or other suitable functional group, the resulting intermediate could undergo radical cyclization to form novel polycyclic aromatic compounds.

Furthermore, intermolecular radical addition reactions are also a possibility. The generated aryl radical could be trapped by various radical acceptors, such as alkenes or alkynes, to form new carbon-carbon bonds. The field of radical cyclization has seen significant advancements, with methods developed for the construction of complex molecular architectures. nih.govrsc.orgprinceton.edu For instance, the radical cyclization of bromo-allylic compounds is a known strategy for the synthesis of cyclic structures. researchgate.net While not directly analogous, these principles could be adapted for the derivatization of the target molecule.

Advanced Applications and Synthetic Utility of 1 Bromo 3 Fluoro 2 2 Nitrophenyl Benzene in Organic Synthesis

Precursors for the Synthesis of Complex Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocycles

The structure of 1-bromo-3-fluoro-2-(2-nitrophenyl)benzene is primed for the synthesis of a variety of complex polycyclic systems. The bromine atom can readily participate in palladium-catalyzed cross-coupling reactions, a cornerstone of modern PAH synthesis. rsc.org For instance, through reactions like the Suzuki or Stille coupling, the biphenyl (B1667301) core can be extended by coupling with various boronic acids or organostannanes, respectively, to create larger, more elaborate polycyclic aromatic frameworks.

Moreover, the ortho-nitro group is a key functionality for the synthesis of nitrogen-containing heterocycles. The most prominent application of 2-nitrobiphenyl (B167123) derivatives is in the synthesis of carbazoles via reductive cyclization, a transformation known as the Cadogan reaction. scispace.comnih.gov This reaction typically involves deoxygenation of the nitro group using a phosphine (B1218219) reagent, which then allows for the formation of the central pyrrole (B145914) ring of the carbazole (B46965). scite.ai The presence of the fluorine and bromine atoms on the other ring would result in the formation of functionalized carbazoles, which are valuable scaffolds in materials science and medicinal chemistry.

Beyond carbazoles, the 2-nitrobiphenyl moiety can serve as a precursor to other heterocyclic systems. For example, intramolecular cyclization of 2'-nitrobiphenyl-2-ols can lead to the formation of dibenzofurans. scispace.com While the target molecule lacks a hydroxyl group, its conversion to such a derivative is synthetically feasible. Additionally, under different reductive conditions, the nitro group can be transformed into other functionalities that can participate in cyclization reactions to form phenazines or other complex heterocyclic structures. nih.gov

Table 1: Potential Heterocyclic Scaffolds from this compound

Precursor ModificationReaction TypeResulting Heterocycle
Direct useReductive Cyclization (Cadogan)Functionalized Carbazole
Conversion to hydroxyl derivativeIntramolecular CyclizationFunctionalized Dibenzofuran
Alternative reductive cyclizationCondensation/CyclizationFunctionalized Phenazine

Building Blocks for Functional Organic Materials

The electronic properties endowed by the fluorine, bromine, and nitro groups make this compound an attractive starting material for the synthesis of functional organic materials.

Design and Synthesis of Organic Semiconductors and Optoelectronic Materials

Halogenated and nitrated aromatic compounds are of significant interest in the field of organic electronics. numberanalytics.comsci-hub.se The introduction of fluorine atoms into organic semiconductors is a well-known strategy to lower the energy levels of the molecular orbitals (HOMO and LUMO), which can enhance air stability and facilitate electron transport, making them suitable for n-type organic field-effect transistors (OFETs). numberanalytics.com The nitro group, being a strong electron-withdrawing group, can further enhance these n-type characteristics. sci-hub.se The biphenyl core of this compound provides a rigid and planarizable backbone, which is beneficial for charge transport in the solid state. researchgate.net

Through palladium-catalyzed cross-coupling reactions at the bromine position, this molecule can be incorporated into larger conjugated systems, such as oligomers and polymers, which are the active components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and OFETs. unimi.itresearchgate.net The specific substitution pattern of the starting material allows for precise control over the electronic properties and morphology of the resulting materials.

Development of Ligands for Catalysis and Coordination Chemistry

Biphenyl-based structures are prevalent in the design of privileged ligands for homogeneous catalysis, particularly in asymmetric synthesis. nih.gov The steric and electronic properties of the biphenyl scaffold can be fine-tuned by the substituents on the aromatic rings. The fluorine and nitro groups in this compound can influence the electron density and conformational preferences of potential ligands derived from it.

For instance, the bromine atom can be replaced with a phosphine group through a substitution reaction, leading to a functionalized biphenylphosphine ligand. acs.org The electronic nature of such a ligand would be significantly influenced by the fluoro and nitro substituents, which in turn would affect the catalytic activity and selectivity of the metal complexes it forms. The development of chiral ligands based on this scaffold could also be envisaged, where the specific substitution pattern could play a crucial role in creating a well-defined chiral environment around a metal center.

Intermediates for Advanced Fluorinated and Brominated Aromatic Systems

This compound serves as a valuable intermediate for the synthesis of more complex aromatic systems containing fluorine and bromine. The differential reactivity of the C-Br and C-F bonds, along with the activating effect of the nitro group, allows for selective functionalization.

The C-Br bond is generally more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions, allowing for selective elaboration at the bromine-substituted position while leaving the fluorine atom intact. researchgate.net This provides a route to introduce a wide variety of substituents.

Conversely, the fluorine atom, being ortho and para to the electron-withdrawing nitro group, is activated towards nucleophilic aromatic substitution (SNAr). researchgate.netyoutube.com This allows for the introduction of nucleophiles, such as amines, alkoxides, and thiolates, at the fluorine-bearing carbon. This differential reactivity provides a powerful tool for the stepwise and regioselective synthesis of polysubstituted aromatic compounds.

Exploration in Mechanistic Organic Chemistry: Probing Aromatic Reactivity Principles

The polysubstituted nature of this compound makes it an interesting substrate for probing the principles of aromatic reactivity. The interplay of the electronic effects of the fluoro, bromo, and nitro substituents, as well as the steric effects arising from the biphenyl twist, can provide insights into reaction mechanisms.

For example, studying the kinetics and regioselectivity of nucleophilic aromatic substitution on this compound can elucidate the subtle balance between the activating effect of the nitro group and the directing effects of the halogens. rsc.orgnih.gov Comparing the rates of substitution at the fluorine-bearing carbon versus potential substitution at other positions can provide quantitative data on the influence of the various substituents.

Furthermore, in the context of cross-coupling reactions, this molecule can be used to study the relative rates of oxidative addition of palladium to the C-Br bond versus other potential C-X or C-H bonds in the molecule, contributing to a deeper understanding of the factors that govern the selectivity of these important transformations.

Strategy for Incorporating Multiple Halogens and a Nitro Group into Complex Molecular Architectures

The strategic placement of the bromo, fluoro, and nitro groups on the biphenyl framework of this compound allows for a modular and versatile approach to the synthesis of complex molecules. This compound can be viewed as a "multi-tool" building block, where each functional group can be addressed sequentially or in a specific order to construct a target molecule. numberanalytics.comsci-hub.se

A synthetic strategy could involve first utilizing the C-Br bond for a palladium-catalyzed cross-coupling to build a larger carbon skeleton. Subsequently, the nitro group could be reduced to an amine, which could then be used for further functionalization, such as amide bond formation or the construction of a new heterocyclic ring. Finally, the C-F bond, which is relatively inert to the conditions of the previous steps, could be targeted for a late-stage nucleophilic aromatic substitution to introduce a final desired functionality. This strategic, stepwise approach allows for the efficient and controlled synthesis of highly complex and functionalized molecules that would be difficult to access through other means.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Greener Synthetic Routes for Polyhalogenated Arenes

The synthesis of polyhalogenated arenes, including 1-Bromo-3-fluoro-2-(2-nitrophenyl)benzene, traditionally relies on methods that can be resource-intensive and generate significant waste. The future of synthesizing such compounds is increasingly focused on the principles of green chemistry, aiming to reduce environmental impact and improve efficiency.

Key research directions include:

Metal-Free Synthesis: A significant push is being made to develop synthetic routes that avoid heavy metal catalysts. nih.govd-nb.info Conventional cross-coupling reactions often require expensive and toxic transition metals. nih.gov Future methodologies may harness the reactivity of hypervalent iodine or bromine compounds or employ masked arynes under mild, metal-free conditions to construct the biaryl backbone and introduce halogen substituents regioselectively. nih.govresearchgate.net This approach not only mitigates metal contamination in the final products but also simplifies purification processes.

Aqueous Media Synthesis: The use of water as a solvent is a cornerstone of green chemistry. nih.gov Research into developing robust catalytic systems, such as Lanthanum Phosphate-Palladium (LaPO4·Pd) nanocatalysts, that function efficiently in aqueous media for cross-coupling reactions is a promising frontier. nih.gov Adapting such systems for the synthesis of polyhalogenated biaryls could drastically reduce the reliance on volatile and hazardous organic solvents. nih.gov

Energy Efficiency: Exploring alternative energy sources like microwave irradiation or sonication can lead to faster reaction times and lower energy consumption compared to conventional heating. The development of solvent-free reaction conditions or the use of biodegradable deep eutectic solvents are also active areas of investigation.

Table 1: Comparison of Conventional vs. Greener Synthetic Approaches for Polyhalogenated Arenes
ParameterConventional Methods (e.g., Transition Metal Catalysis)Emerging Greener Routes
CatalystOften requires expensive and potentially toxic transition metals (e.g., Palladium, Copper). nih.govFocus on metal-free approaches or recyclable, low-toxicity nanocatalysts. nih.govnih.gov
SolventTypically relies on volatile organic compounds (VOCs).Emphasis on aqueous media, biodegradable solvents, or solvent-free conditions. nih.gov
Reaction ConditionsMay require harsh conditions and elevated temperatures. nih.govAims for mild, room-temperature conditions where possible. researchgate.net
Waste GenerationCan produce significant metallic and organic waste.Designed to minimize waste through higher atom economy and catalyst recyclability. nih.gov

Integration of this compound into Flow Chemistry Systems

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. beilstein-journals.orgnih.gov For a molecule like this compound, which involves potentially hazardous nitration steps and energetic nitro compounds, flow chemistry presents a particularly attractive path forward.

Future research in this area will likely focus on:

Enhanced Safety for Nitration: Aromatic nitration is a highly exothermic reaction, posing significant safety risks in large-scale batch reactors. beilstein-journals.orgrsc.org Continuous-flow microreactors provide superior heat and mass transfer, allowing for precise temperature control and minimizing the volume of reactive material at any given moment, thus drastically reducing the risk of thermal runaways. rsc.orgresearchgate.net

Improved Process Control and Yield: The precise control over reaction parameters (temperature, pressure, residence time) in a flow system can lead to higher selectivity and yields. jst.org.in This would be beneficial for controlling the regioselectivity during the synthesis of the substituted biaryl backbone.

Telescoped Synthesis: Flow chemistry enables the coupling of multiple reaction steps into a single, continuous sequence without the need for isolating intermediates. acs.org A future multi-step flow synthesis could involve the initial cross-coupling to form the biphenyl (B1667301) structure, followed by nitration, and subsequent reduction of the nitro group in a continuous process, streamlining the production of derivatives. acs.orgnih.gov For example, the metal-free reduction of nitroaromatics using trichlorosilane (B8805176) has been successfully adapted to continuous-flow conditions, yielding clean products in high yields with short residence times. nih.gov

Application of Machine Learning and AI in Predicting Reactivity and Designing Novel Derivatives

The intersection of computational chemistry and artificial intelligence (AI) is set to revolutionize how molecules like this compound are studied and utilized. nih.gov Machine learning (ML) and AI can accelerate research by predicting molecular properties and generating ideas for new structures with desired functions. mdpi.comresearchgate.net

Key future applications include:

Predicting Reactivity and Regioselectivity: The complex interplay of electronic and steric effects from the three different substituents on this compound makes predicting the outcome of reactions, such as further electrophilic aromatic substitutions, challenging. Machine learning models, such as RegioML, are being developed to predict the regioselectivity of such reactions with high accuracy (up to 93%). rsc.orgresearchgate.netgithub.comacs.orgnih.gov These models use quantum mechanical descriptors to identify the most probable reaction sites, saving significant time and resources in exploratory synthesis. acs.orgnih.gov

De Novo Design of Derivatives: Generative AI algorithms can design novel molecules from scratch that are optimized for specific properties, such as binding affinity to a biological target. researchgate.netoxfordglobal.com By inputting the this compound scaffold, these AI tools could generate libraries of virtual derivatives with potentially enhanced biological activity or material properties. This accelerates the design-make-test-analyze cycle in drug discovery and materials science. oxfordglobal.com

Optimizing Synthetic Routes: AI can also be used to analyze vast reaction databases to propose the most efficient and sustainable synthetic pathways for the target molecule and its derivatives, considering factors like cost, yield, and environmental impact.

Table 2: AI and Machine Learning in Chemical Research
Application AreaAI/ML Tool/TechniquePotential Impact on this compound Research
Reactivity PredictionGradient Boosting Machines (e.g., LightGBM in RegioML) rsc.orggithub.comAccurately predict sites for further functionalization (e.g., halogenation, nitration). rsc.org
Property PredictionDeep Neural Networks (DNNs), Random Forest (RF) nih.govIn silico prediction of ADME/T properties for potential pharmaceutical derivatives. nih.gov
Novel Molecule GenerationRecurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs) mdpi.comDesign of new biaryl derivatives with optimized biological or material characteristics.
Synthesis PlanningRetrosynthesis Prediction AlgorithmsPropose efficient and green synthetic routes to novel, complex derivatives.

Exploration of Photo- and Electrocatalytic Transformations Involving this compound

Photoredox and electrochemical catalysis are powerful, sustainable methods for activating organic molecules under mild conditions, often enabling unique transformations that are difficult to achieve with traditional thermal methods. mdpi.com These techniques offer exciting future possibilities for the functionalization of this compound.

Photoredox Catalysis: The excited state of the nitroaromatic moiety in the target molecule could participate in photochemical reactions. Studies on p-nitrobiphenyls have shown that the photoexcited nitro group can induce reactions through the biphenyl system, such as decarboxylations and redox reactions, with enhanced quantum efficiencies compared to single-ring nitroaromatics. rsc.org This suggests that visible-light irradiation could unlock novel reactivity in this compound, potentially leading to new C-H functionalization or cross-coupling pathways. Furthermore, photocatalysis is a proven method for generating radicals for fluoroalkylation, which could be applied to derivatives of the title compound. mdpi.com

Electrocatalysis: Electrochemical methods provide a reagent-free way to perform redox reactions. Electroreductively driven C-H functionalization is an emerging green alternative to oxidative methods, allowing for the formation of new C-C and C-X bonds via cathodic activation. bohrium.comresearchgate.net This could enable the direct, site-selective modification of the aromatic rings of this compound without the need for pre-functionalized starting materials. The combination of electrochemistry with flow technology further enhances the synthetic utility, allowing for scalable and sustainable production. researchgate.netchemrxiv.org

Unveiling Novel Reaction Pathways and Unexpected Reactivity Patterns

The sterically congested and electronically complex nature of this compound makes it a prime candidate for the discovery of novel and potentially unexpected chemical reactions. The ortho-nitrobiaryl motif is known to participate in unique cyclization reactions.

Reductive Cyclization (Cadogan Reaction): A well-established yet continually optimized reaction for 2-nitrobiphenyls is the reductive cyclization to form carbazoles. nih.gov This is typically achieved using phosphine (B1218219) reagents like triphenylphosphine. nih.govscite.airesearchgate.netamazonaws.com Applying this reaction to this compound would be expected to yield a highly substituted, halogenated carbazole (B46965). The resulting carbazole scaffold is a privileged structure in medicinal chemistry and materials science, and the presence of the bromo and fluoro substituents would provide valuable handles for further diversification.

Unexpected Cyclizations: Research on related ortho-functionalized aromatic compounds has revealed unexpected cyclization pathways. For instance, reactions of 2-(2-aminophenyl)indoles with nitroalkenes have been shown to produce indolo[3,2-c]quinolines instead of the expected products. rsc.org The unique substitution pattern of this compound could lead to unforeseen intramolecular reactions, especially under reductive or thermal stress, potentially forming novel heterocyclic ring systems. Exploring its reactivity with various reagents under diverse conditions could unveil new mechanistic pathways and provide access to previously inaccessible molecular architectures.

Q & A

Q. What are the recommended synthetic routes for preparing 1-bromo-3-fluoro-2-(2-nitrophenyl)benzene?

The synthesis typically involves sequential functionalization of a benzene ring. A plausible method includes:

  • Bromination and fluorination : Use directed ortho-metalation (DoM) strategies with directing groups (e.g., nitro) to regioselectively introduce bromine and fluorine. For example, bromination of 3-fluoro-2-nitrophenylbenzene using N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) .
  • Cross-coupling reactions : Suzuki-Miyaura coupling could attach pre-functionalized aromatic fragments, leveraging palladium catalysts and aryl boronic acids .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (ethanol/water) are standard for isolating high-purity product.

Q. How can the compound’s structure be validated post-synthesis?

Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., nitro group deshields adjacent protons; bromine causes splitting patterns) .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 294.97 for C₁₂H₈BrFNO₂).
  • Elemental analysis : Confirm C, H, N, Br, and F percentages within ±0.4% of theoretical values.

Q. What safety precautions are necessary when handling this compound?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential release of toxic fumes (e.g., NOx from nitro group decomposition) .
  • Storage : In amber glass vials under inert gas (argon) at 2–8°C to prevent photodegradation and moisture absorption.

Q. What solvents are compatible for reactions involving this compound?

  • Polar aprotic solvents : DMF, DMSO (for nucleophilic substitutions or coupling reactions).
  • Non-polar solvents : Toluene, dichloromethane (for Friedel-Crafts or electrophilic substitutions). Avoid protic solvents (e.g., water, alcohols) if nitro group reduction is a concern .

Q. How does the nitro group influence reactivity in further functionalization?

The nitro group is strongly electron-withdrawing, directing electrophilic attacks to the meta position relative to itself. This property is critical for designing sequential reactions (e.g., introducing amines or halogens at specific sites) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for derivatives of this compound?

  • DFT calculations : Use Gaussian or ORCA software to model transition states and predict regioselectivity in substitution reactions. For example, calculate activation energies for bromine displacement by nucleophiles (e.g., amines) .
  • Molecular docking : Screen derivatives for potential binding to biological targets (e.g., kinase inhibitors) using AutoDock Vina .

Q. What strategies resolve contradictory data in crystallographic vs. spectroscopic analyses?

  • Single-crystal X-ray diffraction : Resolve ambiguities in substituent orientation (e.g., nitro group dihedral angles relative to the benzene ring) .
  • Dynamic NMR : Investigate rotational barriers of the nitro group if temperature-dependent splitting is observed in ¹H NMR .

Q. How does the fluorine atom impact intermolecular interactions in solid-state structures?

  • Crystal packing analysis : Fluorine’s high electronegativity facilitates C–H···F hydrogen bonding, often leading to layered or chain-like supramolecular architectures. Compare with halogen bonding from bromine .
  • Thermal analysis (DSC/TGA) : Correlate melting points with packing efficiency (e.g., higher melting points in tightly packed structures).

Q. What mechanistic insights explain unexpected byproducts during nucleophilic substitution?

  • Side reactions : Nitro group reduction (e.g., by residual Pd catalysts in coupling reactions) may form amine byproducts. Monitor via TLC and use stabilizing agents (e.g., BHT) .
  • Steric effects : Bulky nucleophiles (e.g., tert-butylamine) may favor elimination over substitution. Mitigate by optimizing solvent polarity and temperature .

Q. How can this compound serve as a precursor for bioactive molecules?

  • Medicinal chemistry applications :
  • Antimicrobial agents : Replace bromine with thiols or sulfonamides via SNAr reactions .
  • Kinase inhibitors : Attach heterocyclic moieties (e.g., pyridine) via cross-coupling to target ATP-binding pockets .
  • Material science : Incorporate into metal-organic frameworks (MOFs) via nitro-to-amine conversion for gas adsorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.